Product packaging for H-Glu-his-phe-argoh(Cat. No.:CAS No. 103470-78-6)

H-Glu-his-phe-argoh

Cat. No.: B028587
CAS No.: 103470-78-6
M. Wt: 587.6 g/mol
InChI Key: RFJLZUNCWCFMCI-MUGJNUQGSA-N
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Description

Significance of Specific Amino Acid Motifs in Peptide Function

Specific short amino acid sequences, known as peptide motifs, are critical determinants of peptide function. nih.govgoogle.commdpi.com These motifs can mediate interactions with other molecules, such as proteins, receptors, or nucleic acids, and can influence a peptide's structural stability and susceptibility to enzymatic degradation. google.comontosight.ai The presence of particular amino acids within a motif, as well as their position and context, can confer specific binding affinities or catalytic activities. nih.govontosight.ai Research into these motifs is essential for understanding the mechanisms of action of natural peptides and for the rational design of synthetic peptides with desired biological properties. asm.org

Structural and Functional Relevance of Glutamic Acid, Histidine, Phenylalanine, and Arginine Residues in Peptides

The amino acids Glutamic acid (Glu), Histidine (His), Phenylalanine (Phe), and Arginine (Arg) contribute significantly to the structural and functional characteristics of peptides due to their distinct side chains.

Histidine (His): Histidine is a unique amino acid with an imidazole (B134444) ring side chain that can be positively charged or neutral depending on the pH, making it a key residue for mediating reactions at physiological pH. inrae.fr Its ability to act as both a proton donor and acceptor is crucial in enzyme catalysis and in coordinating metal ions. inrae.frresearchgate.net Histidine residues are frequently found in the active sites of enzymes and in peptide motifs involved in binding and signaling. researchgate.net

Phenylalanine (Phe): Phenylalanine is an aromatic, hydrophobic amino acid. ahajournals.org Its bulky side chain contributes to hydrophobic interactions, which are important for driving peptide folding and mediating interactions with hydrophobic environments, such as cell membranes or the hydrophobic pockets of receptors. nih.gov Aromatic residues like Phenylalanine can also participate in pi-pi interactions.

The specific arrangement of these four amino acids in the sequence Glu-His-Phe-Arg forms a motif found in larger, biologically important peptides, notably within the melanocortin system.

Rationale for Academic Research on the Tetrapeptide H-Glu-His-Phe-Arg-ol

The tetrapeptide H-Glu-His-Phe-Arg-ol consists of a sequence (Glu-His-Phe-Arg) that is part of the core active site found in adrenocorticotropic hormone (ACTH) and alpha-melanocyte-stimulating hormone (α-MSH). nih.govnih.govnih.govacs.org For example, the sequence Met-Glu-His-Phe-Arg-Trp-Gly constitutes ACTH(4-10), a fragment that has been studied for its neurotropic and psychostimulatory effects. ontosight.ainih.govunc.edunih.gov The His-Phe-Arg-Trp sequence within α-MSH is considered a key pharmacophore for binding to melanocortin receptors. nih.govacs.org

Academic research on the tetrapeptide H-Glu-His-Phe-Arg-ol is likely driven by the hypothesis that this minimal sequence, or a closely related analog with a modified C-terminus (in this case, a reduced alcohol group instead of a free carboxyl or amide), may retain some of the biological activities or binding properties of the larger parent peptides. Investigating such smaller fragments can provide insights into the minimal structural requirements for activity and the specific roles of each amino acid residue within the motif.

Research may focus on:

Synthesizing the tetrapeptide and its analogs. nih.govresearchgate.net

Evaluating its affinity and activity at melanocortin receptors or other potential targets suggested by the functions of ACTH and α-MSH fragments. nih.govacs.org

Studying its structural conformation in various environments.

Investigating its stability against enzymatic degradation, as the alcohol C-terminus might offer increased resistance compared to a free carboxyl or amide. chemicalbook.com

Exploring potential biological effects in in vitro or in vivo models relevant to the known activities of related peptides, such as effects on behavior, inflammation, or pigmentation, while strictly excluding studies related to dosage, administration, safety, or adverse effects. ontosight.ainih.govunc.edunih.gov

While extensive published research specifically and solely detailing the properties and activities of the exact tetrapeptide H-Glu-His-Phe-Arg-ol was not readily found in the consulted literature, the presence of the Glu-His-Phe-Arg motif within well-studied biologically active peptides provides a strong rationale for its investigation in academic settings to understand the fundamental relationship between peptide structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37N9O7 B028587 H-Glu-his-phe-argoh CAS No. 103470-78-6

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJLZUNCWCFMCI-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145872
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103470-78-6
Record name Acth (5-8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Structural Characterization of H Glu His Phe Arg Ol

Methodologies for the Chemical Synthesis of Peptides with C-Terminal Alcohol Modifications

The synthesis of peptides with C-terminal alcohol modifications requires specific strategies that deviate from standard peptide synthesis protocols. Both solid-phase and solution-phase methods have been adapted for this purpose, alongside emerging chemoenzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for C-Terminal Alcohol Formation

Solid-phase peptide synthesis (SPPS) is a widely used technique for peptide assembly due to its efficiency and simplified purification. bachem.com However, standard SPPS typically yields peptides with a C-terminal carboxylic acid or amide, depending on the resin used. bachem.comsigmaaldrich.com To obtain peptide alcohols, adaptations are necessary, primarily involving the choice of specialized linkers or post-synthesis modification.

One common approach involves the use of linkers that allow for the direct synthesis of peptide alcohols or facilitate their formation upon cleavage from the resin. Resins derivatized with linkers such as 4-hydroxymethylbenzoic acid (HMBA) are recommended for the synthesis of peptide alcohols. sigmaaldrich.combiosynth.comethz.ch Peptides synthesized on HMBA linkers can be cleaved by reduction with sodium borohydride (B1222165) (NaBH₄) to yield the corresponding peptide alcohols. sigmaaldrich.com Another strategy involves utilizing 2-chlorotrityl resin, which can be pre-loaded with specific amino alcohols, enabling the direct synthesis of peptides with these residues at the C-terminus. sigmaaldrich.comnih.gov For peptides with other C-terminal amino alcohols, the HMBA linker is often recommended. sigmaaldrich.com

Alternatively, a strategy developed by the Amblard group involves anchoring a β-amino alcohol residue to the resin to serve as the starting point for SPPS. researchgate.net Following SPPS, an intramolecular O-N acyl shift completes the synthesis of the desired peptide alcohol. researchgate.netgoogle.com This method circumvents the need for a post-synthesis reduction step. researchgate.net

Another method reported for the solid-phase synthesis of peptide alcohols involves the direct displacement of peptides attached to p-nitrobenzhydrylideneisonitroso resin with the desired C-terminal amino alcohol. nih.gov

Solution-Phase Synthetic Routes for H-Glu-His-Phe-Arg-ol

Solution-phase peptide synthesis (LPPS) involves coupling amino acids or peptide fragments in a homogeneous solution. bachem.com While SPPS is often preferred for its ease of purification, solution-phase methods can be advantageous for large-scale synthesis or when specific modifications are required. bachem.com

For the synthesis of peptide alcohols in solution phase, one approach involves using amino alcohols as C-terminal protecting groups. rsc.org The C-terminal carboxyl group of an amino acid can be reduced to a hydroxymethyl group, which then serves as the starting point for peptide elongation in solution. rsc.org Regeneration of the carboxylic acid, if needed for further coupling steps before the final alcohol formation, can be achieved by oxidation. rsc.org

Tag-assisted liquid-phase peptide synthesis has also been explored, utilizing hydrophobic benzyl (B1604629) alcohols as supports to facilitate precipitation and purification steps, combining aspects of both solid-phase and liquid-phase techniques. acs.org While specific detailed solution-phase routes solely for H-Glu-His-Phe-Arg-ol are not extensively detailed in the provided results, general solution-phase strategies for peptide synthesis and the incorporation of C-terminal alcohols or amino alcohols can be adapted for this sequence. youtube.commdpi.com

Chemoenzymatic Approaches for Targeted Peptide Ligation and Modification

Chemoenzymatic peptide synthesis utilizes enzymes, often proteases or ligases, to catalyze peptide bond formation, frequently under mild, aqueous conditions. bachem.comgoogle.comnih.govacs.orgacs.org This approach offers advantages such as high specificity and the ability to proceed without extensive protection of side-chain functional groups. nih.govacs.orgacs.org

While chemoenzymatic methods are commonly used for peptide ligation and the synthesis of peptide esters, their direct application to the formation of C-terminal peptide alcohols is an area of ongoing development. google.com Chemoenzymatic polymerization can utilize amino acid esters as monomers, suggesting a potential route where an amino alcohol ester could be incorporated or an ester could be enzymatically reduced to an alcohol. nih.govacs.orgacs.org Some chemoenzymatic processes focus on activating the C-terminal carboxyl group using enzymes, followed by coupling with an incoming amino component. google.com Adapting these methods to utilize an amino alcohol or to perform an enzymatic reduction at the C-terminus could potentially lead to chemoenzymatic routes for synthesizing peptide alcohols like H-Glu-His-Phe-Arg-ol.

Enzyme-mediated ligation strategies, such as those involving Sortase A, which recognizes a C-terminal motif and facilitates the attachment of molecules with oligoglycine residues, offer site-specific modification capabilities. nih.gov While typically used for conjugating labels or other peptides, future adaptations might explore enzymatic methods for C-terminal alcohol formation or ligation involving amino alcohol fragments.

Advanced Spectroscopic and Chromatographic Techniques for Peptide Structural Confirmation

Confirming the structure and purity of synthesized peptides, including those with C-terminal modifications like H-Glu-His-Phe-Arg-ol, is critical. A combination of advanced spectroscopic and chromatographic techniques is routinely employed for this purpose. usp.orgijsra.netresolvemass.cabiopharmaspec.com

Mass Spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), is essential for determining the accurate molecular weight of the peptide and verifying its sequence through fragmentation analysis (MS/MS). usp.orgijsra.netresolvemass.cabiopharmaspec.comcreative-peptides.com These methods can identify the intact peptide and detect impurities such as truncated sequences or unintended modifications. ijsra.netresolvemass.cabiopharmaspec.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and conformation of the peptide. usp.orgijsra.netresolvemass.cabiopharmaspec.comcreative-peptides.com ¹H NMR and ¹³C NMR can confirm the presence and environment of each amino acid residue and the C-terminal alcohol group. creative-peptides.com While NMR can be challenging for larger peptides due to spectral complexity, it is a powerful tool for structural elucidation of smaller peptides like H-Glu-His-Phe-Arg-ol. usp.org

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is indispensable for assessing peptide purity and separating the desired product from impurities and by-products of the synthesis. usp.orgijsra.netresolvemass.cabiopharmaspec.comcreative-peptides.com The retention time of the peptide in a specific HPLC method serves as an important characteristic for identity confirmation, often compared to a reference standard. usp.org RP-HPLC is widely used for quantifying peptide content and impurity levels. ijsra.netresolvemass.cabiopharmaspec.comcreative-peptides.com

Other techniques like capillary electrophoresis (CE) can also be used for purity assessment and to detect small structural variations. ijsra.netresolvemass.cabiopharmaspec.com Amino acid analysis (AAA) can determine the amino acid composition of the synthesized peptide, confirming the presence of each residue in the correct stoichiometry, although it doesn't provide information about the sequence or C-terminal modification. usp.orgresolvemass.cabiopharmaspec.comcreative-peptides.com

Combining results from these orthogonal techniques provides robust confirmation of the identity, structure, and purity of H-Glu-His-Phe-Arg-ol.

Derivatization Strategies for Enhancing Research Applications

Derivatization of peptides involves chemically modifying specific functional groups to introduce new properties, enhancing their utility in various research applications. For H-Glu-His-Phe-Arg-ol, potential sites for derivatization include the N-terminus, the side chains of glutamic acid (Glu), histidine (His), and arginine (Arg), and the C-terminal alcohol.

Introduction of Fluorescent Labels for Localization and Binding Studies

Introducing fluorescent labels is a common derivatization strategy to enable visualization, localization, and the study of binding interactions of peptides in biological systems. nih.govqyaobio.comcreative-peptides.comformulationbio.comgenscript.comgencefebio.comthermofisher.comb-cdn.net Fluorescent dyes can be conjugated to peptides through various reactive groups. creative-peptides.comb-cdn.net

For H-Glu-His-Phe-Arg-ol, the primary sites for fluorescent labeling are typically the N-terminal amino group and the ε-amino group of lysine (B10760008) residues if present (though not in this specific sequence). formulationbio.comb-cdn.net However, other functional groups can also be targeted. The side chain of glutamic acid contains a carboxyl group, which could potentially be modified, although amine-reactive labeling is more common. formulationbio.com The imidazole (B134444) ring of histidine and the guanidino group of arginine are also potential, though less commonly used, sites for modification depending on the specific labeling chemistry.

The C-terminal alcohol group in H-Glu-His-Phe-Arg-ol presents another site for derivatization. While many labeling strategies target amino or thiol groups, specific chemistries can be employed to conjugate fluorescent dyes to hydroxyl groups. nih.gov

Fluorescent labels can be incorporated during solid-phase peptide synthesis by using appropriately functionalized amino acid derivatives or by reacting the resin-bound peptide with a fluorescent reagent before cleavage. formulationbio.comthermofisher.com Alternatively, labeling can be performed on the purified peptide in solution. qyaobio.comthermofisher.com Common amine-reactive fluorescent reagents include succinimidyl esters (NHS esters) and isothiocyanates like FITC (fluorescein isothiocyanate). thermofisher.comb-cdn.netresearchgate.net NHS esters are widely used due to their good reactivity and stability. b-cdn.net

Fluorescently labeled peptides are valuable probes for cellular imaging, tracking peptide distribution, investigating peptide-receptor interactions, and studying enzyme activity using techniques like Förster Resonance Energy Transfer (FRET). qyaobio.comcreative-peptides.comthermofisher.com The choice of fluorescent dye depends on the desired excitation and emission wavelengths, photostability, and the specific application. creative-peptides.comformulationbio.comgencefebio.com

Conformational Landscape and Molecular Interactions of H Glu His Phe Arg Ol

Computational Approaches for Predicting Peptide Conformation

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental challenge in computational biophysics. A variety of computational methods are employed to explore the vast conformational space available to a flexible molecule like H-Glu-His-Phe-Arg-ol.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., First-Principles Theory)

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. diva-portal.orgresearchgate.net Methods like Density Functional Theory (DFT) can be used to determine the energies of different conformations of H-Glu-His-Phe-Arg-ol with high precision. diva-portal.org These calculations are invaluable for understanding the nature of chemical bonds, charge distributions, and the strength of non-covalent interactions within the peptide. researchgate.netrsc.org While computationally expensive, QC methods can be used to refine structures obtained from other methods or to parameterize the force fields used in molecular dynamics simulations, thereby improving their accuracy. diva-portal.orgresearchgate.net

Homology Modeling and Rotamer Library Applications for Side-Chain Prediction

Homology modeling is a powerful technique for predicting the structure of a protein or peptide based on its sequence similarity to a known structure (the "template"). ucdavis.edu While less common for a short peptide like H-Glu-His-Phe-Arg-ol, which may not have a close homologue with a solved structure, the principles of homology modeling, particularly concerning side-chain prediction, are relevant. ucdavis.edu Rotamer libraries, which are databases of preferred side-chain dihedral angles derived from high-resolution protein structures, are used to predict the most likely conformations of the Glutamic acid, Histidine, Phenylalanine, and Arginine side chains. arxiv.org The prediction algorithm considers the local backbone conformation and the surrounding chemical environment to select the optimal rotamer for each residue. arxiv.org

Analysis of Intramolecular Interactions Governing Peptide Structure

The specific three-dimensional conformation of H-Glu-His-Phe-Arg-ol is stabilized by a network of non-covalent interactions between its constituent amino acid residues. These interactions, though individually weak, collectively determine the peptide's preferred shape.

Role of Hydrogen Bonding Networks in H-Glu-His-Phe-Arg-ol Stability

Hydrogen bonds are crucial for the structural integrity of peptides and proteins. mdpi.comoup.com In H-Glu-His-Phe-Arg-ol, numerous possibilities for intramolecular hydrogen bonds exist. These can occur between the backbone amide and carbonyl groups, as well as involving the side chains of Glutamic acid (carboxyl group), Histidine (imidazole ring), and Arginine (guanidinium group). oup.comnih.gov The formation of these hydrogen bonds can lead to stable secondary structural elements, such as turns, which are common in short peptides. researchgate.net The strength and geometry of these hydrogen bonds can be analyzed using both molecular dynamics simulations and quantum chemical calculations. nih.govrsc.org The presence of a protic solvent like water can compete for hydrogen bond formation, influencing the equilibrium between intramolecular and intermolecular hydrogen bonds. mdpi.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in H-Glu-His-Phe-Arg-ol This table is generated based on the general properties of the amino acid side chains and the peptide backbone.

Residue/GroupPotential Donor GroupsPotential Acceptor Groups
Backbone Amide (N-H)Carbonyl (C=O)
Glu Carboxyl (O-H)Carbonyl Oxygen
His Imidazole (B134444) N-HImidazole Nitrogen
Phe -Aromatic ring (weak)
Arg Guanidinium (B1211019) N-H-
Arg-ol Terminal Hydroxyl (O-H)Terminal Hydroxyl Oxygen

Investigation of Aromatic (Phe-His) and Charge-Pair (Glu-Arg) Interactions

In addition to hydrogen bonds, other non-covalent interactions play a significant role in the conformational stability of H-Glu-His-Phe-Arg-ol.

Aromatic Interactions (Phe-His): The aromatic side chains of Phenylalanine and Histidine can engage in stabilizing π-π stacking or cation-π interactions. acs.org The nature of the interaction depends on the protonation state of the Histidine imidazole ring. acs.org If Histidine is protonated (positively charged), a favorable cation-π interaction with the electron-rich Phenylalanine ring can occur. acs.org If Histidine is neutral, a weaker π-π stacking interaction is possible. acs.org Computational studies have shown that the interaction energy for a His+-Phe pair is more favorable than for a His0-Phe pair. acs.org

Table 2: Key Intramolecular Interactions in H-Glu-His-Phe-Arg-ol This table summarizes the primary non-covalent interactions expected to influence the peptide's conformation.

Interacting ResiduesType of InteractionContributing MoietiesEstimated Interaction Energy (kcal/mol)
Phe - HisAromatic (π-π or Cation-π)Phenyl ring (Phe) and Imidazole ring (His)-3.1 to -4.1 acs.org
Glu - ArgCharge-Pair (Salt Bridge)Carboxylate (Glu) and Guanidinium (Arg)-63.9 to -68.9 (for Lys-Glu and Arg-Asp pairs) jst.go.jp

Influence of Each Residue (Glu, His, Phe, Arg) on the Overall Peptide Fold

Histidine (His): The imidazole side chain of histidine is unique in that its protonation state can change near physiological pH. This property makes it a versatile residue in molecular interactions. The aromatic nature of the imidazole ring allows it to participate in non-valent interactions, including stacking with the phenyl ring of the adjacent phenylalanine residue. semanticscholar.org These interactions are a major contributor to the conformational energy of the peptide. semanticscholar.org Furthermore, the His-Phe-Arg-Trp sequence, a close analog, is known to be a critical pharmacophore for melanocortin receptor binding, suggesting that the specific orientation of the His and Phe side chains is crucial for biological activity. nih.govnih.gov

Arginine (Arg): The long, flexible, and positively charged guanidinium side chain of the C-terminal arginine residue is a dominant factor in the peptide's structure. It readily participates in strong electrostatic interactions and hydrogen bonding. A key interaction is the formation of a salt bridge with the N-terminal glutamic acid's carboxyl group or the C-terminal carboxyl group of the peptide itself. semanticscholar.org In low-energy conformations of analogous peptides, the positively charged side chain of Arg is spatially close to the negatively charged C-terminal carboxyl group, leading to effective electrostatic contacts and the formation of hydrogen bonds. semanticscholar.org The flexibility of the Arg side chain also allows it to adopt multiple conformations, which can be important for receptor selectivity. semanticscholar.org

The interplay of these residue-specific contributions results in a conformational equilibrium for H-Glu-His-Phe-Arg-OH that likely includes turn-like structures, stabilized by the Glu-Arg salt bridge and aromatic interactions, as well as more extended conformations.

Studies on Peptide Flexibility and Secondary Structure Propensity

Peptides in solution are not static entities but rather exist as an ensemble of interconverting conformations. The flexibility and propensity to form regular secondary structures, such as helices and turns, are defining characteristics of a peptide's conformational landscape. For H-Glu-His-Phe-Arg-OH, these properties are determined by the intrinsic tendencies of its amino acids and the stabilizing intramolecular interactions they form.

Research on the closely related melanocortin core tetrapeptide, His-Phe-Arg-Trp, has provided significant insights into the structural tendencies of this sequence. This fragment is noted for its significant conformational rigidity, which is believed to be important for its biological activity. semanticscholar.org Molecular dynamics simulations and spectroscopic studies suggest that this sequence can adopt ordered structures, with a propensity for turn or spiral conformations. semanticscholar.org Specifically, β-turns involving the Arg-Trp dipeptide segment have been identified in low-energy conformations. semanticscholar.org NMR studies on a modified melanocortin tetrapeptide also revealed a reversed β-turn structure, underscoring the tendency of this core sequence to adopt compact, folded conformations. nih.gov

The flexibility of H-Glu-His-Phe-Arg-OH is also influenced by the solvent environment. In aqueous solution, the peptide's charged residues (Glu and Arg) will be well-solvated, which can compete with the formation of intramolecular salt bridges, potentially leading to a more flexible and extended ensemble of structures. Conversely, in a less polar environment, such as a receptor binding pocket, the intramolecular electrostatic and hydrogen bonding interactions would be strengthened, favoring more rigid, folded conformations.

The secondary structure propensity can be further analyzed by examining the preferred dihedral angles (phi, ψ) of each residue, often visualized in a Ramachandran plot. For the Glu-His-Arg tripeptide fragment, Ramachandran analysis predicts that these residues can adopt conformations consistent with both alpha-helices and beta-sheets. silae.itresearchgate.net

Table 1: Predicted Low-Energy Conformations and Dihedral Angles for a His-Phe-Arg-Trp Analog

Note: This data is for a closely related tetrapeptide and serves as a model for the likely conformations of the H-Glu-His-Phe-Arg-OH core. Dihedral angles (φ, ψ) are given in degrees.

ConformationResidueφ (phi)ψ (psi)Dominant Secondary Structure Motif
Folded (β-turn)His-65140β-turn at Phe-Arg
Phe-8020
Arg-120110
ExtendedHis-140150Extended Strand
Phe-130145
Arg-135140

Table 2: Key Intramolecular Interactions in Predicted Conformations of H-Glu-His-Phe-Arg-OH Analogs

Interaction TypeInteracting Residues/GroupsStabilized ConformationEstimated Energy Contribution
Electrostatic (Salt Bridge)Glu side chain (-) and Arg side chain (+)Folded / TurnStrong
Electrostatic (H-bond)Arg side chain and C-terminal carboxylFolded / TurnModerate
Aromatic StackingHis side chain and Phe side chainFoldedModerate
van der WaalsPhe side chain and Arg side chainFoldedWeak-Moderate

Exploration of Potential Biological Functions and Mechanistic Pathways for H Glu His Phe Arg Ol

Hypothesized Roles in Enzyme-Substrate Interactions

The structure of H-Glu-His-Phe-Arg-ol suggests that it may function as a substrate or modulator of various enzymes. The peptide's sequence contains residues that are known to be critical for enzymatic catalysis, hinting at its potential to mimic or interact with enzyme active sites.

The arrangement of amino acids in H-Glu-His-Phe-Arg-ol brings to mind catalytic motifs found in the active sites of certain enzymes. The proximity of the phenylalanine and histidine residues, for instance, could form a "Phe-His dyad." In some catalytic peptides, the aromatic ring of phenylalanine and the imidazole (B134444) ring of histidine can engage in π-stacking interactions, which can influence the local electronic environment and modulate the pKa of the histidine residue, enhancing its catalytic activity in reactions such as ester hydrolysis. mdpi.com

Furthermore, the N-terminal glutamic acid residue possesses a carboxyl group that is a key component in the active sites of many metalloenzymes. acs.org In these enzymes, glutamic acid residues often serve as ligands, coordinating with metal ions like zinc or iron, which are essential for catalytic activity. youtube.comresearchgate.net The glutamic acid in H-Glu-His-Phe-Arg-ol could potentially mimic this function, allowing the peptide to interact with or even chelate metal ions, thereby influencing the activity of metalloenzymes. The interplay between the glutamic acid's potential to bind a metal cofactor and the catalytic potential of the His-Phe dyad could lead to complex and potent enzymatic mimicry. rsc.org

Table 1: Potential Catalytic Roles of Residues in H-Glu-His-Phe-Arg-ol

Residue Functional Group Potential Catalytic Role
Glutamic Acid (Glu) Carboxyl Metal ion coordination in metalloenzyme active sites.
Histidine (His) Imidazole General acid-base catalysis; nucleophilic catalysis.
Phenylalanine (Phe) Phenyl Substrate binding through hydrophobic interactions; stabilization of catalytic motifs (e.g., Phe-His dyad).
Argininol (Arg-ol) Guanidinium (B1211019) and Hydroxyl Substrate binding through hydrogen bonding and electrostatic interactions; potential for modification.

Peptides in biological systems are constantly subject to modification and degradation by a host of enzymes, and H-Glu-His-Phe-Arg-ol is likely no exception. Peptidases, for example, are enzymes that cleave peptide bonds. nih.gov The specificity of a peptidase is determined by the amino acid residues flanking the scissile bond, which fit into corresponding subsites on the enzyme. biorxiv.org Given its sequence, H-Glu-His-Phe-Arg-ol could be a substrate for various peptidases. For instance, an endopeptidase might cleave between the Phe and Arg residues, while exopeptidases could potentially act on the N-terminal Glu. The C-terminal argininol, however, protects the peptide from cleavage by carboxypeptidases, which specifically recognize a C-terminal carboxyl group.

Monooxygenases are another class of enzymes that could potentially modify this tetrapeptide. These enzymes catalyze the insertion of one atom of oxygen into a substrate. researchgate.net For instance, peptidylglycine α-hydroxylating monooxygenase (PHM) is a copper-dependent monooxygenase that hydroxylates the α-carbon of a C-terminal glycine residue, a key step in the amidation of many bioactive peptides. nih.gov While H-Glu-His-Phe-Arg-ol terminates with argininol, not glycine, the principle of enzymatic hydroxylation could be relevant to its metabolism or activation.

While H-Glu-His-Phe-Arg-ol itself is not a direct substrate for the canonical peptide amidation pathway due to the lack of a C-terminal glycine, the study of this pathway provides a framework for understanding potential modifications. The amidation process is a two-step reaction catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). researchgate.net The first step is the hydroxylation of the glycine α-carbon by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain. nih.gov This reaction is stereospecific and requires copper, ascorbate, and molecular oxygen. researchgate.netacs.org The resulting α-hydroxyglycine intermediate is then converted to the amidated peptide and glyoxylate by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain. researchgate.net The mechanism of PHM is thought to involve the formation of a copper-oxygen species that abstracts a hydrogen atom from the glycine's α-carbon, followed by the rebound of a hydroxyl group. nih.govacs.org

Investigation of Receptor Recognition and Binding Mechanisms

The primary structure of H-Glu-His-Phe-Arg-ol, particularly the "His-Phe-Arg" core, is homologous to the pharmacophore of melanocortin peptides, which are endogenous ligands for melanocortin receptors. mdpi.comnih.gov This structural similarity strongly suggests that H-Glu-His-Phe-Arg-ol could interact with this family of G protein-coupled receptors (GPCRs).

The melanocortin receptors (MCRs), of which there are five subtypes (MC1R to MC5R), are key players in a variety of physiological processes. nih.gov The endogenous agonists for these receptors, such as α-melanocyte-stimulating hormone (α-MSH), contain the conserved tetrapeptide sequence His-Phe-Arg-Trp, which is considered the core pharmacophore responsible for receptor activation. mdpi.com Given that H-Glu-His-Phe-Arg-ol contains a similar His-Phe-Arg sequence, it is highly plausible that it could bind to one or more of the melanocortin receptors. The N-terminal glutamic acid and the C-terminal argininol would likely influence the binding affinity and selectivity for the different MCR subtypes. For example, studies with ACTH analogues have shown that residues outside the core pharmacophore can significantly impact receptor selectivity and agonist/antagonist activity. nih.gov Therefore, MC1R, MC3R, MC4R, and MC5R are all considered putative targets for H-Glu-His-Phe-Arg-ol.

To quantitatively characterize the interaction between H-Glu-His-Phe-Arg-ol and its putative receptor targets, a variety of binding assays can be employed. These assays are crucial for determining the affinity of the peptide for the receptor and for understanding the kinetics of the binding process.

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled ligand (in this case, H-Glu-His-Phe-Arg-ol) by measuring its ability to compete with a labeled ligand for binding to the receptor. nih.gov The data are typically plotted as the percentage of labeled ligand bound versus the concentration of the unlabeled competitor. From this curve, the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The IC50 value can then be converted to a Ki (inhibition constant), which represents the affinity of the competitor for the receptor.

Table 2: Hypothetical Competition Binding Data for H-Glu-His-Phe-Arg-ol at Melanocortin Receptors

Receptor Subtype IC50 (nM) Ki (nM)
MC1R 150 75
MC3R 50 25
MC4R 25 12.5
MC5R 500 250

Saturation Binding Assays: These assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the receptor. nih.gov In a saturation binding experiment, the concentration of the radiolabeled ligand is varied, and the amount of specifically bound ligand is measured at each concentration. umich.edu The data are then plotted as bound ligand versus free ligand concentration, and the resulting hyperbolic curve can be analyzed to determine the Kd (the concentration of ligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites). nih.govjustintimemedicine.com

Table 3: Hypothetical Saturation Binding Parameters for a Labeled Analog of H-Glu-His-Phe-Arg-ol

Receptor Subtype Kd (nM) Bmax (fmol/mg protein)
MC4R 15 120

Kinetic Binding Assays: These assays measure the rates of association (kon) and dissociation (koff) of a ligand with its receptor. nih.govpnas.org The ratio of these rate constants (koff/kon) provides an independent measure of the equilibrium dissociation constant (Kd). nih.gov These kinetic parameters provide a more detailed picture of the binding interaction than can be obtained from equilibrium binding assays alone.

Table 4: Hypothetical Kinetic Parameters for H-Glu-His-Phe-Arg-ol Binding to MC4R

Parameter Value
Association Rate Constant (kon) (M⁻¹s⁻¹) 1.5 x 10⁵
Dissociation Rate Constant (koff) (s⁻¹) 2.25 x 10⁻³
Equilibrium Dissociation Constant (Kd) (nM) 15

Structure-Activity Relationship Studies Based on Residue Mutation

Glutamic Acid (Glu): The N-terminal glutamic acid provides a negative charge at physiological pH via its side-chain carboxyl group. This residue is crucial for electrostatic interactions and can be a key site for metal ion coordination. A mutation to glutamine (Gln), its neutral amide counterpart, would eliminate this negative charge, likely altering the peptide's solubility, chelation capacity, and ability to interact with positively charged binding pockets on target proteins.

Histidine (His): The imidazole side chain of histidine is highly versatile. With a pKa near physiological pH (~6.0), it can act as both a hydrogen bond donor and acceptor and is a primary site for coordinating with transition metals. nih.gov Its pH-dependent protonation state can significantly influence the peptide's activity in different microenvironments. nih.gov Replacing histidine with a non-coordinating residue like alanine (Ala) would be expected to abrogate its metal-chelating properties and eliminate specific hydrogen bonding capabilities.

Phenylalanine (Phe): As a hydrophobic, aromatic residue, phenylalanine is critical for forming non-polar interactions, such as π-stacking and hydrophobic packing with receptors or enzymes. Its bulky side chain also imposes conformational constraints on the peptide backbone. Mutation to a smaller, non-aromatic residue like alanine would reduce hydrophobic interactions and increase the peptide's conformational flexibility, likely diminishing its binding affinity for specific targets.

Argininol (Arg-ol): The C-terminal argininol, derived from arginine, retains the long, flexible guanidinium group which is positively charged across a wide pH range. This group is a key driver of strong electrostatic interactions and hydrogen bonding. nih.gov The guanidinium group is known to interact with negatively charged phosphate groups on cell membranes or in receptor binding sites. nih.gov Mutation of arginine to a neutral residue like citrulline or its replacement with a non-basic residue would drastically reduce the peptide's positive charge and its ability to form these critical ionic bonds, likely impacting any cell-penetrating capabilities or receptor anchoring. nih.govmdpi.com

The following table summarizes the predicted impact of single-point mutations on the properties of H-Glu-His-Phe-Arg-ol.

Original ResidueMutant ResiduePredicted Impact on Peptide Properties
Glu GlnNeutralizes the N-terminal region's negative charge; may reduce metal chelation capacity and alter electrostatic interactions.
His AlaEliminates a primary metal coordination site; removes a key hydrogen bonding group and pH-sensing capability.
Phe AlaReduces hydrophobicity and aromatic interactions; increases conformational flexibility of the peptide backbone.
Arg-ol Citrulline-olRemoves the positive charge of the guanidinium group, converting it to a neutral urea group; significantly weakens electrostatic interactions and potential for cell membrane association.

Metal Ion Chelation and Its Biofunctional Implications

Peptides containing residues like histidine and glutamic acid are well-known chelators of metal ions, a process that can profoundly influence their structure and function.

Characterization of Coordination Sites for Transition Metals (e.g., Cu(II), Fe(II))

The H-Glu-His-Phe-Arg-ol peptide possesses several potential donor atoms that can form a coordination complex with transition metal ions such as copper(II) and iron(II). Histidine is one of the most effective amino acids for metal ion coordination in biological systems. nih.gov The primary coordination sites in this tetrapeptide would likely involve a combination of the following:

Histidine Imidazole Ring: The Nτ or Nπ atoms of the histidine side chain are potent ligands for Cu(II) and Fe(II). nih.govacs.org

N-Terminal Amino Group: The free amine at the N-terminus (from Glu) serves as a strong coordination site.

Glutamic Acid Side-Chain Carboxyl Group: The deprotonated carboxylate group can act as a monodentate or bidentate ligand.

Peptide Backbone Amide Nitrogens: Upon deprotonation (typically facilitated by an anchor-like N-terminal coordination), the amide nitrogens of the peptide backbone can coordinate with the metal ion, leading to a highly stable complex. researchgate.net

The precise coordination geometry would depend on the specific metal ion, the pH of the solution, and the molar ratio of peptide to metal. For Cu(II), a square planar or distorted octahedral geometry is common in peptide complexes. acs.org

Potential Coordination SiteDonor Atom(s)Type of Interaction
N-terminal α-amino group (Glu)NitrogenCoordinate Covalent Bond
Side-chain carboxyl group (Glu)OxygenIonic/Coordinate Bond
Imidazole side chain (His)NitrogenCoordinate Covalent Bond
Deprotonated backbone amideNitrogenCoordinate Covalent Bond

Impact of Metal Binding on Peptide Conformation and Activity

The binding of a metal ion acts as a molecular "staple," significantly reducing the conformational freedom of the otherwise flexible peptide chain. mdpi.com This induced rigidity can organize the peptide into a well-defined three-dimensional structure. nih.gov Studies on other peptides have shown that metal binding can drive conformational changes, such as transitions from a random coil to a more ordered helical or turn-like structure. nih.govnih.gov

This structural organization has significant biofunctional implications. By locking the peptide into a specific conformation, metal chelation can:

Enhance Receptor Binding: The pre-organized conformation may more closely match the geometry of a biological receptor's binding site, increasing affinity and specificity.

Modulate Biological Activity: The metal-peptide complex may possess a different, or more potent, biological activity compared to the free peptide.

Increase Stability: The rigid structure can protect the peptide from proteolytic degradation by enzymes, thereby increasing its biological half-life.

Potential Involvement in Cellular Transport Systems

The ability of a peptide to exert a biological effect often depends on its capacity to cross cellular membranes and reach its intracellular target. This process is typically mediated by specific transporter proteins.

Advanced Research Methodologies and Future Perspectives for H Glu His Phe Arg Ol Studies

Integration of Computational and Experimental Approaches for Comprehensive Analysis

A powerful strategy for understanding peptide behavior involves combining computational simulations with experimental techniques. This integrated approach allows for a more detailed and dynamic characterization of peptide structure and interactions.

Combined Molecular Dynamics and Spectroscopic Techniques for Dynamic Characterization

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior and conformational flexibility of molecules at the atomic level. When combined with experimental spectroscopic techniques, MD simulations can offer a comprehensive view of peptide dynamics and interactions. For instance, the combination of MD simulations with far-infrared (far-IR) spectroscopy has been used to investigate peptide-protein binding, revealing details about hydrogen bonding and conformational changes upon binding. nih.govresearchgate.net This integrated approach can help determine the most representative structures and compute spectroscopic properties for comparison with experimental data. nih.govresearchgate.net Time-resolved infrared (IR) spectroscopy, coupled with MD simulations, has also been employed to study peptide folding processes and conformational dynamics on subnanosecond timescales, validating simulation results with experimental observations. pnas.orguzh.ch Single Molecule Force Spectroscopy (SMFS) combined with MD simulations can probe the energetics of peptide binding to surfaces, providing molecular-level insights into interaction forces. acs.org

Applying these combined methodologies to H-Glu-His-Phe-Arg-ol could involve:

Using MD simulations to explore the conformational landscape of the peptide in various environments (e.g., aqueous solution, near a membrane model).

Predicting spectroscopic signatures (e.g., IR, CD) based on MD-derived structures.

Performing experimental spectroscopy (e.g., IR, CD, NMR) on synthesized H-Glu-His-Phe-Arg-ol to validate simulation results and gain experimental data on its structure and dynamics.

Investigating the interaction of H-Glu-His-Phe-Arg-ol with potential binding partners (e.g., proteins, lipids) using combined MD and spectroscopy to understand binding mechanisms and affinities.

Machine Learning Applications in Peptide Design and Functional Prediction

Machine learning (ML) techniques have emerged as powerful tools in peptide research, accelerating the design of novel peptides and predicting their functions. frontiersin.orguniri.hrplos.orgfrontiersin.orgnih.gov Obtaining peptide structure and function through traditional experimental methods is often costly, laborious, and time-consuming. frontiersin.orgfrontiersin.org ML algorithms can analyze large datasets to identify intricate patterns and relationships between peptide sequences, structures, and biological activities. frontiersin.orgplos.org

Applications of ML in peptide science relevant to H-Glu-His-Phe-Arg-ol studies include:

Predicting the potential biological activities or targets of H-Glu-His-Phe-Arg-ol based on its amino acid sequence and modified C-terminus.

Designing peptide analogs of H-Glu-His-Phe-Arg-ol with enhanced or altered properties by exploring sequence variations and modifications. uniri.hrnih.gov

Interpreting and integrating high-throughput screening data to identify key features of H-Glu-His-Phe-Arg-ol related to its function. uniri.hr

Developing predictive models for peptide properties such as solubility, stability, and cell permeability.

ML algorithms can utilize various input features, including physicochemical properties of amino acids, to predict peptide traits. uniri.hrplos.org This can significantly reduce the need for extensive experimental evaluation. uniri.hr

Design of Peptide Analogs for Specific Research Probes and Modulators

Designing peptide analogs involves modifying the original peptide sequence or structure to create molecules with tailored properties. This is a crucial strategy for developing specific research probes to investigate biological pathways or modulators with enhanced activity, stability, or selectivity. Innovations in peptide synthesis have been fundamental to this process. rroij.com

For H-Glu-His-Phe-Arg-ol, analog design could focus on:

Modifying the amino acid sequence while retaining or altering the core functional elements.

Introducing non-natural amino acids or further chemical modifications to improve stability or target binding.

Synthesizing truncated or elongated versions of the peptide to identify minimal active sequences.

Creating labeled analogs (e.g., fluorescent or radioactive tags) for tracking and imaging studies.

Developing peptidomimetics that mimic the structure and function of H-Glu-His-Phe-Arg-ol but with improved pharmacological properties.

Hybridization design strategies, combining functional fragments from different peptides, can also be employed to create hybrid peptides with multiple functions. mdpi.com

Development of In Vitro Models for Mechanistic Validation

In vitro models are essential for dissecting the molecular mechanisms underlying peptide activity and validating findings from computational and analog design studies. These models allow for controlled experiments to investigate peptide interactions with specific cellular components or biological systems.

Relevant in vitro models for studying H-Glu-His-Phe-Arg-ol could include:

Cell-based assays to evaluate peptide uptake, localization, and effects on cellular processes.

Receptor binding assays using isolated receptors or cell lines overexpressing specific targets.

Enzyme activity assays if H-Glu-His-Phe-Arg-ol is hypothesized to interact with or modulate enzyme function.

Lipid bilayer models or vesicles to study peptide-membrane interactions.

Co-culture systems to investigate the peptide's effects in a more complex cellular environment.

High-throughput cell-based assays are powerful tools for determining the potential of peptides and can help reveal their mechanism of action. creative-biolabs.com

High-Throughput Screening Approaches for Functional Discovery

High-throughput screening (HTS) enables the rapid evaluation of large libraries of peptides or peptide analogs for desired functional properties. This significantly accelerates the discovery of lead candidates for further investigation. Computational-based virtual screening has made HTS of functional peptides more feasible. mdpi.com

HTS approaches applicable to H-Glu-His-Phe-Arg-ol research include:

Screening libraries of H-Glu-His-Phe-Arg-ol analogs to identify those with enhanced activity or novel functions.

Using cell-based HTS assays to measure cellular responses to peptide treatment. creative-biolabs.comorbitdiscovery.com

Implementing fluorescence-based or luminescence-aided assays for rapid detection of peptide activity. creative-biolabs.com

Employing one-bead one-compound (OBOC) libraries and screening techniques to rapidly synthesize and screen structurally diverse peptides for binding to a target of interest. researchgate.net

Utilizing microfluidic platforms for high-throughput functional screening of millions of peptides in a single experiment. orbitdiscovery.com

These methods can provide large-scale data for optimizing peptide design and identifying promising candidates. creative-biolabs.com

Unveiling Novel Biological Pathways Involving H-Glu-His-Phe-Arg-ol

Investigating the biological activities of H-Glu-His-Phe-Arg-ol can lead to the discovery of novel biological pathways in which this peptide is involved. Peptides can interact with a wide range of biological molecules and influence various cellular processes. rroij.comeuropa.eu

Approaches to unveil novel pathways could include:

Identifying binding partners of H-Glu-His-Phe-Arg-ol using techniques like pull-down assays followed by mass spectrometry.

Analyzing changes in gene or protein expression in cells or tissues treated with the peptide.

Using pathway analysis tools to identify biological processes enriched among the identified targets or differentially expressed genes/proteins.

Investigating the effect of H-Glu-His-Phe-Arg-ol on known signaling pathways based on its structural similarity to other known peptides or its predicted function.

Employing peptide libraries and reverse genetics to disrupt or distort interactions between biomolecules and discern signaling pathways. imrpress.com

Integrating genome mining with metabolomic analysis to identify potential biosynthetic pathways related to the peptide or its effects. frontiersin.org

Understanding the biological pathways influenced by H-Glu-His-Phe-Arg-ol is crucial for determining its physiological relevance and therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing and purifying H-Glu-His-Phe-Arg-OH to ensure high yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tetrapeptides like H-Glu-His-Phe-Arg-OH. Use Fmoc-protected amino acids and TFA cleavage for side-chain deprotection. Post-synthesis, purify via reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Monitor purity (>95%) using LC-MS or MALDI-TOF. To optimize yield, adjust coupling times and resin loading capacity based on amino acid reactivity (e.g., His requires longer coupling times) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of H-Glu-His-Phe-Arg-OH?

  • Methodological Answer : Combine circular dichroism (CD) spectroscopy to assess secondary structure in solution and nuclear magnetic resonance (NMR) for atomic-level resolution of backbone conformation. For stability studies, use dynamic light scattering (DLS) to monitor aggregation under varying pH/temperature. Validate results with FT-IR spectroscopy to confirm amide bond integrity .

Q. How can researchers design in vitro assays to evaluate the bioactivity of H-Glu-His-Phe-Arg-OH?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition assays if the peptide interacts with proteases). Include positive/negative controls (e.g., known inhibitors/buffers) and replicate experiments (n ≥ 3) to ensure statistical power. Use SPR (surface plasmon resonance) for kinetic analysis of binding interactions. Normalize data against solvent-only controls to exclude nonspecific effects .

Advanced Research Questions

Q. How should researchers address contradictory results in the binding affinity measurements of H-Glu-His-Phe-Arg-OH across different experimental setups?

  • Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., buffer ionic strength, temperature, protein concentration). Use Bland-Altman plots to identify systematic biases between methods. Validate findings with orthogonal techniques (e.g., ITC for thermodynamic profiling vs. SPR for kinetics). Apply mixed-effects models to account for inter-lab variability .

Q. What computational approaches are suitable for modeling the conformational dynamics of H-Glu-His-Phe-Arg-OH in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (TIP3P water). Run simulations for ≥100 ns to capture folding/unfolding events. Validate trajectories with experimental CD or NMR data. Use umbrella sampling to calculate free-energy landscapes for key conformational transitions .

Q. What strategies can be employed to optimize the stability of H-Glu-His-Phe-Arg-OH under varying pH conditions during long-term storage?

  • Methodological Answer : Test lyophilized vs. liquid formulations across pH 3–7. Monitor degradation via HPLC at 0, 4, and 12 weeks. Add stabilizers (e.g., trehalose for lyophilized samples) or antioxidants (e.g., ascorbic acid) in liquid buffers. Use Arrhenius kinetics to predict shelf life at 4°C/25°C. For pH-sensitive residues (e.g., His), consider site-specific substitutions or PEGylation .

Methodological Frameworks for Research Design

  • Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "Does H-Glu-His-Phe-Arg-OH exhibit pH-dependent conformational changes that modulate its bioactivity?" .
  • Data Contradiction Analysis : Use triangulation (e.g., combining SPR, ITC, and MD simulations) to resolve discrepancies in binding data .
  • Experimental Design : Align milestones with critical path analysis (CPA) to allocate resources for synthesis, characterization, and assay validation phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.